Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-methyltriazolo[4,3-b]triazin-7(8H)-one and Its Derivatives
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-methyltriazolo[4,3-b]triazin-7(8H)-one and Its Derivatives
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one and Its Derivatives
Foreword: Charting the Chemical Terrain of Triazolotriazines
For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of the structural and electronic properties of novel heterocyclic scaffolds is paramount. The 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one core represents a promising frontier in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation and characterization of these complex molecules.
The Structural Cornerstone: The 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one Scaffold
The foundational structure is a fused heterocyclic system comprising a triazole ring fused to a triazine ring. This arrangement creates a unique electronic environment that profoundly influences the magnetic shielding of the constituent protons and carbons, giving rise to a characteristic NMR fingerprint.
Caption: Molecular structure of the core scaffold.
Decoding the Signals: ¹H and ¹³C NMR Spectral Analysis
The interpretation of the ¹H and ¹³C NMR spectra of 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one and its analogs hinges on understanding the electronic and steric influences of the fused ring system and any appended substituents.
¹H NMR Chemical Shifts: A Proton's Perspective
The proton chemical shifts are primarily dictated by the local electronic environment. Protons attached to or near the electron-withdrawing nitrogen atoms and the carbonyl group will be deshielded and resonate at a lower field (higher ppm).
While specific data for the parent compound is elusive, analysis of a closely related derivative, 3,6-Dimethyl-1-(4-nitrophenyl)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(1H)-one , provides valuable insight.[4]
| Proton | Expected Chemical Shift Range (δ, ppm) | Multiplicity | Notes |
| CH₃ (at C6) | 2.3 - 2.6 | Singlet | The electron-donating nature of the methyl group results in a relatively upfield shift. In the cited derivative, this signal appears at δ 2.32 ppm .[4] |
| Triazole-H | 8.0 - 8.5 | Singlet | This proton is directly attached to the triazole ring and is expected to be significantly deshielded due to the adjacent nitrogen atoms. |
| NH | 10.0 - 12.0 | Broad Singlet | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and can exchange with deuterium in solvents like D₂O or DMSO-d₆. |
¹³C NMR Chemical Shifts: The Carbon Backbone
The ¹³C NMR spectrum provides a detailed map of the carbon framework. Carbons in close proximity to electronegative atoms will exhibit downfield shifts.
Again, referencing the derivative 3,6-Dimethyl-1-(4-nitrophenyl)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(1H)-one , we can anticipate the chemical shifts for the core carbons.[4]
| Carbon | Expected Chemical Shift Range (δ, ppm) | Notes |
| CH₃ (at C6) | 15 - 20 | The methyl carbon is typically found in the upfield region of the spectrum. The derivative shows a signal at δ 16.5 ppm .[4] |
| C6 | 140 - 150 | This carbon is part of the triazine ring and is attached to the methyl group. |
| C=O (C7) | 155 - 165 | The carbonyl carbon is significantly deshielded and appears far downfield. The derivative exhibits a signal at δ 155.3 ppm .[4] |
| Triazole-C | 145 - 155 | The carbon atom in the triazole ring is deshielded by the adjacent nitrogen atoms. |
| C3a | 150 - 160 | This is the junction carbon between the two rings. |
Note on Data Interpretation: The provided chemical shift ranges are estimations based on the analysis of substituted derivatives. The exact chemical shifts for the unsubstituted 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one may vary.
The Experimental Blueprint: A Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a well-defined experimental protocol is essential. The following represents a field-proven methodology for the characterization of triazolotriazine compounds.
Caption: A standardized workflow for NMR analysis.
Causality in Experimental Choices:
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Choice of Solvent: DMSO-d₆ is often the solvent of choice for this class of compounds due to its excellent solubilizing power for polar heterocyclic molecules and its high boiling point, which is advantageous for variable temperature studies. It also allows for the observation of exchangeable protons like NH.
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness, single sharp resonance at a high-field position (0 ppm), and volatility, which allows for easy removal.
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High-Field Spectrometer: A higher magnetic field strength provides greater spectral dispersion, which is crucial for resolving closely spaced signals in complex molecules like triazolotriazines.
Factors Influencing Chemical Shifts: A Deeper Dive
Several factors can influence the precise chemical shifts observed in the NMR spectra of these compounds. A thorough understanding of these effects is critical for accurate spectral interpretation and for detecting subtle structural changes.
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Substituent Effects: The electronic nature of substituents on the triazolotriazine core will significantly impact the chemical shifts. Electron-withdrawing groups will deshield nearby protons and carbons, causing them to resonate at lower fields, while electron-donating groups will have the opposite effect.
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Solvent Effects: The polarity of the solvent can influence chemical shifts through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.[5] For instance, a proton involved in hydrogen bonding with a solvent molecule will be deshielded.
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Tautomerism: The 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one system can potentially exist in different tautomeric forms. The observed NMR spectrum will be a population-weighted average of the contributing tautomers. Changes in solvent or temperature can alter the tautomeric equilibrium, leading to changes in the chemical shifts.
Conclusion: A Foundation for Future Discovery
This technical guide has provided a comprehensive overview of the key aspects of ¹H and ¹³C NMR spectroscopy as applied to the 6-methyl[1][2][3]triazolo[4,3-b][1][2][3]triazin-7(8H)-one scaffold. While the definitive experimental NMR data for the parent compound remains to be reported in the accessible literature, the analysis of closely related derivatives offers a solid foundation for spectral assignment and interpretation. The detailed experimental protocol and discussion of influencing factors are intended to empower researchers to generate and interpret high-quality NMR data, thereby accelerating the discovery and development of new therapeutic agents based on this promising heterocyclic system.
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